Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
CAS No.: 17969-38-9
Cat. No.: VC20987546
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17969-38-9 |
|---|---|
| Molecular Formula | C12H10ClNO2S |
| Molecular Weight | 267.73 g/mol |
| IUPAC Name | methyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
| Standard InChI Key | MJGJGPMQTCOMSC-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl |
| Canonical SMILES | COC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl |
Introduction
Structural Characteristics and Basic Properties
Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate belongs to the thiazole family of heterocyclic compounds. The structure consists of a thiazole core (a five-membered ring containing nitrogen and sulfur atoms) with specific functional group attachments. The compound features a 4-chlorophenyl group attached at the 2-position of the thiazole ring, while a methyl acetate group (CH₃OCO-CH₂-) is connected to the 4-position of the thiazole ring.
This structural arrangement provides the molecule with unique chemical and biological properties that distinguish it from other similar compounds. The structural components can be broken down as follows:
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A central 1,3-thiazole ring (containing nitrogen and sulfur)
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A 4-chlorophenyl substituent at the 2-position of the thiazole ring
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A methyl acetate group connected via a methylene bridge at the 4-position of the thiazole ring
Physicochemical Properties
Based on its molecular structure and comparison with similar compounds, the following physicochemical properties can be anticipated for Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate:
Molecular Properties
The molecular formula for this compound would be C₁₂H₁₀ClNO₂S, similar to its structural analogue Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate. The following table outlines the key molecular properties:
Spectral Characteristics
Based on similar thiazole derivatives, the compound would likely exhibit characteristic spectral features:
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IR spectroscopy: Characteristic bands at approximately 1640-1680 cm⁻¹ (C=O stretching), 1500-1550 cm⁻¹ (thiazole ring), and 750-800 cm⁻¹ (C-Cl stretching)
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¹H NMR: Signals for methoxy protons (approximately 3.7-3.8 ppm), methylene protons (3.2-3.5 ppm), thiazole ring proton (7.0-7.5 ppm), and aromatic protons (7.2-7.8 ppm)
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Mass spectrometry: Molecular ion peak around m/z 267 with characteristic isotope pattern due to chlorine
Synthesis Methods
General Synthesis Approaches
The synthesis of Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate would likely follow established methods for similar thiazole derivatives. Based on the literature, potential synthesis routes might include:
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Hantzsch thiazole synthesis: This classic approach involves the condensation of α-haloketones with thioureas or thioamides to form the thiazole ring .
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Cyclization reactions: Starting with appropriate precursors containing the chlorophenyl group and using suitable reagents to form the thiazole ring with the acetate functionality .
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Direct functionalization: Modification of existing thiazole derivatives through selective functionalization reactions .
Specific Synthesis Example
Drawing from the synthesis of similar compounds, a potential synthetic route might involve:
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Reaction of 4-chlorobenzaldehyde with a suitable thioamide derivative
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Formation of the thiazole ring through cyclization
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Functionalization of the 4-position of the thiazole ring with a methyl acetate group
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Purification using column chromatography with an ethyl acetate/hexane solvent system
The reaction would typically be carried out in solvents such as dichloromethane with addition of bases like triethylamine to neutralize any acid formed during the reaction .
Biological Activities and Applications
Thiazole derivatives are known for their diverse biological activities, and Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate would likely share some of these properties based on its structural features.
Structure-Activity Relationships
The biological activity of Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate would be influenced by its specific structural features:
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The 4-chlorophenyl group: Chloro-substitution often enhances lipophilicity and membrane permeability, potentially influencing antimicrobial and anticancer activities .
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The thiazole ring: This heterocyclic core is essential for biological activity and often serves as a pharmacophore in medicinal chemistry .
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The methyl acetate side chain: This functional group may influence binding to biological targets and affect pharmacokinetic properties.
Comparative Analysis with Related Compounds
To better understand the potential properties and activities of Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a comparison with structurally similar compounds is valuable:
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